molecular formula C11H11NO2 B183921 Ethyl 2-(2-cyanophenyl)acetate CAS No. 67237-76-7

Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921
CAS No.: 67237-76-7
M. Wt: 189.21 g/mol
InChI Key: GEZPMJQZYHFPFE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula C11H11NO2. It is a nitrile derivative and is commonly used as an intermediate in organic synthesis. The compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanophenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyanophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ethyl ester group is replaced by a nucleophile through the formation of a transition state and subsequent bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a nitrile group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZPMJQZYHFPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474782
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67237-76-7
Record name ethyl 2-(2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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